

Spectroscopic Profile of Bis(N-methylimidazole-2-yl)methane: A Technical Guide

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Compound of Interest

Compound Name: *bis(N-methylimidazole-2-yl)methane*

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This technical guide provides a comprehensive overview of the spectroscopic properties of **bis(N-methylimidazole-2-yl)methane**, a key ligand in coordination chemistry. The document summarizes available quantitative data, details experimental protocols for its characterization, and presents visual workflows for clarity.

Introduction

Bis(N-methylimidazole-2-yl)methane, with the chemical formula $C_9H_{12}N_4$ and a molecular weight of 176.22 g/mol, is a bidentate N,N'-donor ligand.^{[1][2][3]} Its structure, featuring two N-methylimidazole rings linked by a methylene bridge, allows for versatile coordination with various metal centers. Understanding its spectroscopic properties is fundamental for the characterization of its coordination complexes and for quality control in its synthesis and application. The IUPAC name for this compound is 1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole.^[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **bis(N-methylimidazole-2-yl)methane**, compiled from available literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **bis(N-methylimidazole-2-yl)methane** in solution.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Data not available in current search results			

Table 2: ¹³C NMR Spectral Data

While specific data for **bis(N-methylimidazole-2-yl)methane** is not readily available, data for its constitutional isomer, bis(2-methylimidazol-1-yl)methane, provides insight into the expected chemical shifts.[4]

Chemical Shift (δ, ppm)	Assignment
144.8	C=N
128.9	Imidazole CH
119.1	Imidazole CH
55.7	Methylene bridge (-CH ₂ -)
13.7	Methyl (-CH ₃)

Note: The assignments are for bis(2-methylimidazol-1-yl)methane and are provided for comparative purposes.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within the molecule.

Table 3: FTIR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available in current search results		

For comparison, the FT-IR spectrum of N-methylimidazole shows characteristic bands that can be expected to be present in the spectrum of **bis(N-methylimidazole-2-yl)methane**.^[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Table 4: UV-Vis Absorption Data

λ_{max} (nm)	Molar Absorptivity (ϵ , M ⁻¹ cm ⁻¹)	Solvent
Data not available in current search results		

Studies on similar bis(benzimidazol-2-yl)methane compounds have shown absorption maxima around 280 nm, corresponding to π - π^* transitions within the imidazole rings.^[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
176	Data not available	[M] ⁺ (Molecular Ion)
Other fragments not available		

The molecular ion peak is expected at $m/z = 176$, corresponding to the molecular weight of the compound.[3]

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of **bis(N-methylimidazole-2-yl)methane** are crucial for reproducible results. While specific protocols for this exact compound are not detailed in the available literature, the following are general procedures based on the characterization of similar compounds.[7]

NMR Spectroscopy

- **Sample Preparation:** A sample of **bis(N-methylimidazole-2-yl)methane** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a concentration of approximately 5-10 mg/mL.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- **Data Acquisition:** Spectra are typically acquired at room temperature. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded in the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$).

UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

- Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum.
- Data Acquisition: The spectrum is typically recorded from 200 to 800 nm, with the solvent used as a blank for baseline correction.

Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.
- Data Acquisition: The mass spectrum is recorded over a suitable m/z range to observe the molecular ion and key fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of **bis(N-methylimidazole-2-yl)methane**.

Caption: Synthetic workflow for **bis(N-methylimidazole-2-yl)methane**.

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of **bis(N-methylimidazole-2-yl)methane**. While a complete set of experimentally determined quantitative data is not yet available in a single source, the information presented here, including data from analogous compounds and generalized experimental protocols, serves as a valuable resource for researchers in the fields of coordination chemistry and drug development. Further detailed studies are encouraged to populate the spectroscopic data tables and refine the experimental procedures for this specific and important ligand.

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